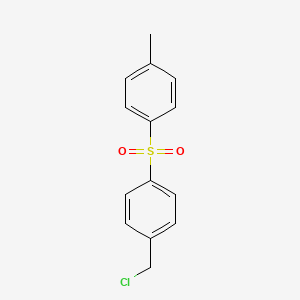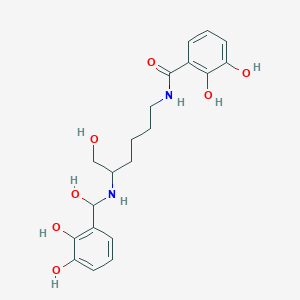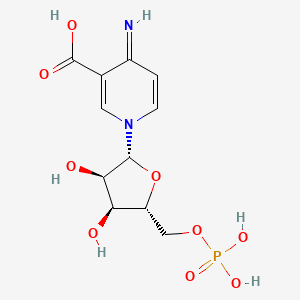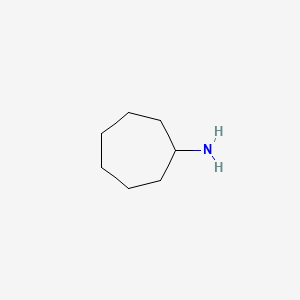![molecular formula C8H8N4O3 B1194815 1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione](/img/structure/B1194815.png)
1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Descripción general
Descripción
Aminofurantoin, also known as afmai, belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. Aminofurantoin is considered to be a practically insoluble (in water) and relatively neutral molecule. Aminofurantoin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, aminofurantoin is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
HIV-1 Fusion Inhibitors
Compounds related to 1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione have been synthesized and evaluated for their inhibitory activity against HIV-1 replication. Some derivatives exhibited significant anti-HIV activities, indicating the potential of these compounds in HIV-1 treatment research (Ibrahim et al., 2020).
DNA Synthesis Inhibition
A study on nitrofurantoin, a closely related compound, revealed its inhibitory effect on DNA synthesis in plant mitochondria, offering insights into its potential impact on cellular processes (Palit et al., 1980).
Serotonin Transporter Affinity
Imidazolidine-2,4-dione derivatives have been investigated for their dual affinity towards the 5-HT1A receptor and serotonin transporter. These studies offer a pathway to developing compounds with potential antidepressant and anxiolytic activities (Czopek et al., 2013).
Anti-arrhythmic Properties
Research into 5-arylidene derivatives of imidazolidine-2,4-dione has shown promising results in the development of anti-arrhythmic drugs. These compounds have been evaluated for their effects on electrocardiograms and showed properties of anti-arrhythmic class Ia drugs (Pękala et al., 2005).
DNA Binding Studies
Studies on imidazolidine derivatives have explored their interaction with DNA, revealing the DNA binding affinity of these compounds. This information is crucial for understanding their potential as anti-cancer drugs (Shah et al., 2013).
Antibacterial Activities
Hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-dione have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, indicating their potential in antimicrobial research (Keivanloo et al., 2020).
Chemosensitizers for Staphylococcus aureus MRSA
Imidazolidine-4-one derivatives have been evaluated for their ability to enhance the effectiveness of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This research contributes to the development of novel chemosensitizers for combating antibiotic-resistant bacteria (Matys et al., 2015).
Propiedades
IUPAC Name |
1-[(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOOBXQOIHZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



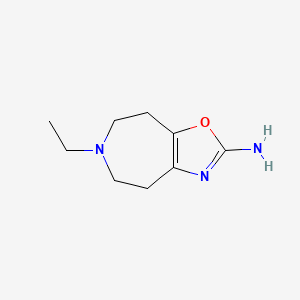
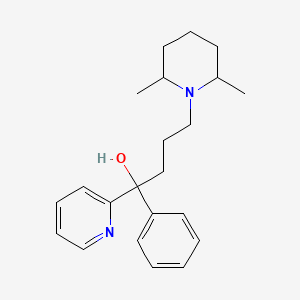
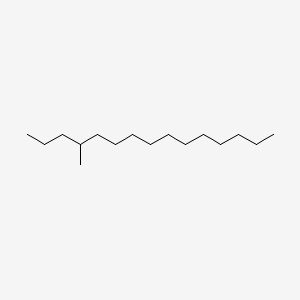
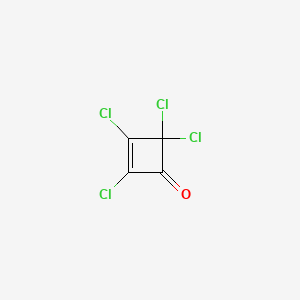


![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
